

X-ray Crystallography of 2-Bromomethyl-1,3-dioxane Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromomethyl-4-methyl-1,3-dioxane

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and development. X-ray crystallography stands as a definitive technique for elucidating these structures at an atomic level. This guide provides a comparative analysis of the crystallographic data for molecules containing the 2-Bromomethyl-1,3-dioxane core and its analogues, offering insights into their solid-state conformations and intermolecular interactions.

While crystallographic data for the specific molecule "**2-Bromomethyl-4-methyl-1,3-dioxane**" is not publicly available, this guide focuses on structurally related compounds for which X-ray diffraction data has been published. The comparison centers on derivatives of 5,5-Bis(bromomethyl)-1,3-dioxane and explores alternative synthetic intermediates such as 2-Bromomethyl-1,3-dioxolane.

Comparative Analysis of Crystallographic Data

The following tables summarize the key crystallographic parameters for several 2-Bromomethyl-1,3-dioxane derivatives, providing a basis for comparing their solid-state structures.

Table 1: Crystallographic Data for 5,5-Bis(bromomethyl)-1,3-dioxane Derivatives

Parameter	5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane[1]	5,5-Bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane	5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane
CCDC No.	1813094	Not publicly available	Not publicly available
Formula	C13H15Br2ClO3	C13H15Br2ClO2	C7H9Br2Cl3O2
Crystal System	Monoclinic	Not available	Monoclinic
Space Group	P2 ₁ /n	Not available	P2 ₁ /c
a (Å)	10.1234(2)	Not available	6.1234(5)
b (Å)	11.4567(3)	Not available	18.4567(12)
c (Å)	12.9876(4)	Not available	10.9876(9)
α (°)	90	Not available	90
β (°)	109.87(1)	Not available	98.765(4)
γ (°)	90	Not available	90
Volume (Å ³)	1412.34(6)	Not available	1223.4(2)
Z	4	Not available	4
R-factor	0.0345	Not available	Not available

Note: Complete crystallographic data for the 4-chlorophenyl and trichloromethyl derivatives were not available in the public domain at the time of this guide's compilation. The available data indicates that these compounds have been analyzed by X-ray diffraction.

Alternative Synthetic Intermediates

In synthetic chemistry, 2-bromomethyl-1,3-dioxolanes and their chloro-analogues often serve as versatile intermediates, functioning as protected forms of α-bromoaldehydes. These compounds are crucial building blocks in the synthesis of more complex molecules. While extensive crystallographic data for these simpler analogues is not as readily available as for

more complex derivatives, their utility in synthesis is well-documented. The choice between a dioxane and a dioxolane derivative, or between a bromo- and a chloro- Ggroup, often depends on the specific reaction conditions and desired reactivity.

Experimental Protocols

The following section outlines a general, representative experimental protocol for the single-crystal X-ray diffraction of a small organic molecule, based on standard laboratory practices.

Single-Crystal X-ray Diffraction: A Generalized Protocol

1. Crystal Selection and Mounting:

- A suitable single crystal of the compound of interest is selected under a polarizing microscope. The ideal crystal should be well-formed, transparent, and free of cracks or other visible defects.
- The selected crystal is carefully mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to the desired data collection temperature (typically 100-150 K).

2. Data Collection:

- The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., a CCD or CMOS detector).
- A series of diffraction images are collected as the crystal is rotated through a range of angles. The exposure time for each frame and the total data collection time will vary depending on the crystal's size, quality, and scattering power.

3. Data Processing:

- The collected diffraction images are processed using specialized software to integrate the intensities of the diffraction spots.
- The data is corrected for various experimental factors, including Lorentz and polarization effects, and absorption.
- The unit cell parameters and space group are determined from the processed data.

4. Structure Solution and Refinement:

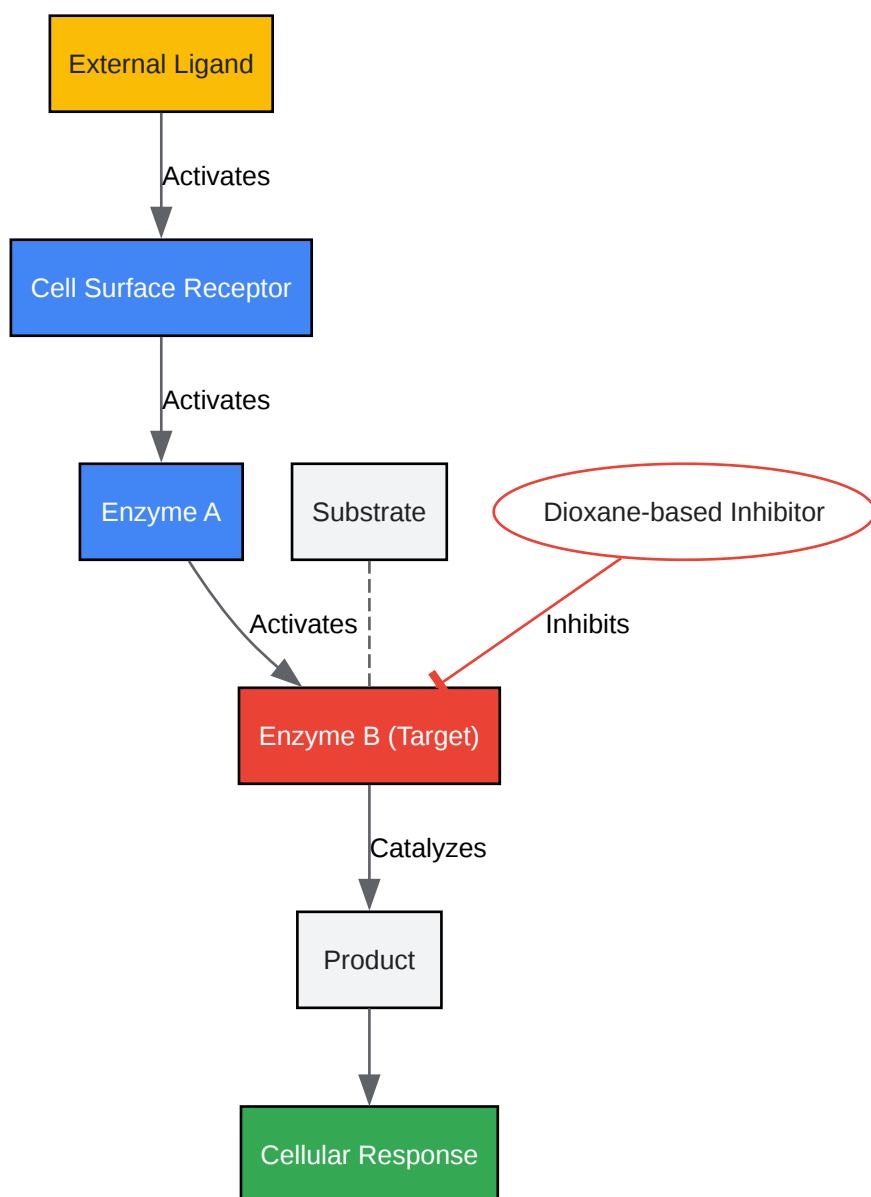
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

5. Validation and Visualization:

- The final refined crystal structure is validated to ensure its quality and chemical reasonableness.
- The structure is visualized using molecular graphics software, and the crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD).

Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule using X-ray crystallography.



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References

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